1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide is a chemical compound with the molecular formula C20H17Cl4FeN4 It is a tetrazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide typically involves the reaction of hydrazine with benzonitrile, followed by oxidation. . The reaction conditions usually require mild oxidation to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at room temperature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring mild conditions while others need harsher conditions or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted tetrazine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tetrazine derivatives.
Medicine: Investigated for its potential therapeutic uses, such as antifibrotic and antihypertensive agents.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. For instance, some tetrazine derivatives are known to inhibit monoamine oxidase, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide include:
Uniqueness
This compound is unique due to its tetrazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
72024-83-0 |
---|---|
Molekularformel |
C20H17IN4 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;iodide |
InChI |
InChI=1S/C20H17N4.HI/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MRRUVZJUVWSDQC-UHFFFAOYSA-M |
Kanonische SMILES |
C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.